Cas no 146924-94-9 ((3R,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone)
146924-94-9 structure
Product Name:(3R,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone
Numéro CAS:146924-94-9
Le MF:C16H15NO3
Mégawatts:269.295204401016
CID:64983
PubChem ID:469514
Update Time:2025-04-18
(3R,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone Propriétés chimiques et physiques
Nom et identifiant
-
- (+)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
- (3R,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone
- (+/-)-(3R,4S)-3-hydroxy-4-phenyl-N-(4-methoxyphenyl)azetidin-2-one
- (+/-)-cis-3-hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone
- 2-Azetidinone,3-hydroxy-1-(4-methoxyphenyl)-4-phenyl-, (3R,4S)-
- AC1LAJFC
- AC1Q4FEK
- ACMC-1C1BA
- AR-1F3447
- cis-1-(p-anisyl)-3-hydroxy-4-phenyl-2-azetidinone
- cis-3-hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone
- CTK4C5169
- SureCN9407826
- 146924-94-9
- 194234-97-4
- (3S,4R)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone
- 3-hydroxy-1-(4-methoxyphenyl)-4-phenyl-azetidin-2-one
- SCHEMBL9407826
- 3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
- 2-Azetidinone, 3-hydroxy-1-(4-methoxyphenyl)-4-phenyl-
- (3R-cis)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone
- DTXSID80332851
- 3-hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone
-
- Piscine à noyau: 1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3
- La clé Inchi: FTOHXQPVCMMHRO-UHFFFAOYSA-N
- Sourire: OC1C(N(C2C=CC(=CC=2)OC)C1C1C=CC=CC=1)=O
Propriétés calculées
- Qualité précise: 269.10525
- Masse isotopique unique: 269.10519334g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 3
- Complexité: 346
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 4
- Le xlogp3: 1.9
- Surface topologique des pôles: 49.8Ų
Propriétés expérimentales
- Dense: 1.295
- Point de fusion: 196-197 ºC
- Point d'ébullition: 551.3°C at 760 mmHg
- Point d'éclair: 287.2°C
- Indice de réfraction: 1.637
- Le PSA: 49.77
- Le LogP: 2.20900
(3R,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | H949920-5mg |
(3R,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone |
146924-94-9 | 5mg |
$167.00 | 2023-05-18 | ||
| TRC | H949920-10mg |
(3R,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone |
146924-94-9 | 10mg |
$322.00 | 2023-05-18 | ||
| TRC | H949920-25mg |
(3R,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone |
146924-94-9 | 25mg |
$695.00 | 2023-05-18 | ||
| TRC | H949920-100mg |
(3R,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone |
146924-94-9 | 100mg |
$ 1800.00 | 2023-09-07 |
(3R,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone Littérature connexe
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
146924-94-9 ((3R,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot